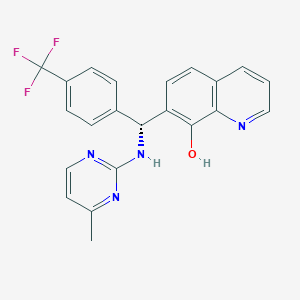
Q134R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Q134R is synthesized as a derivative of hydroxyquinoline. The synthetic route involves the use of quinidine or quinine as a catalyst to prepare enantiomer-pure products . The compound is produced in kilogram quantities under good manufacturing practice conditions . The preparation method includes dissolving the drug in dimethyl sulfoxide, mixing with polyethylene glycol 300, and adding Tween 80 and distilled water to achieve the desired concentration .
Chemical Reactions Analysis
Q134R undergoes various chemical reactions, including partial inhibition of nuclear factor of activated T-cell activity in primary rat astrocytes . It does not prevent calcineurin-mediated dephosphorylation of non-nuclear factor of activated T-cell targets . The compound is stable in both powder and formulated forms .
Scientific Research Applications
Q134R has several scientific research applications:
Neuroprotection: It exhibits cytoprotective effects on neurons and astrocytes in peroxide-induced cell death assays.
Alzheimer’s Disease: This compound prevents hippocampal neuronal death against oligomeric amyloid beta toxicity in vitro and in vivo.
Aging-related Disorders: Chronic delivery of this compound promotes survival in wild-type mice and reduces signs of glial reactivity.
Other Neurodegenerative Diseases: The compound shows potential for treating other neurodegenerative diseases due to its cytoprotective properties.
Mechanism of Action
Q134R inhibits nuclear factor of activated T-cell signaling without inhibiting calcineurin activity . It prevents the degradation of hypoxia-inducible factor 1 alpha protein, resulting in the activation of cytoprotective genes . The compound also modulates gamma-aminobutyric acid A channels on specific interneurons, contributing to its potent nootropic effects .
Comparison with Similar Compounds
Q134R is compared with other hydroxyquinoline derivatives and nuclear factor of activated T-cell inhibitors. Its uniqueness lies in its ability to inhibit nuclear factor of activated T-cell signaling without affecting calcineurin activity, making it a safer alternative to common calcineurin inhibitors . Similar compounds include other hydroxyquinoline derivatives and nuclear factor of activated T-cell inhibitors .
Properties
IUPAC Name |
7-[(R)-[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O/c1-13-10-12-27-21(28-13)29-18(15-4-7-16(8-5-15)22(23,24)25)17-9-6-14-3-2-11-26-19(14)20(17)30/h2-12,18,30H,1H3,(H,27,28,29)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCKQDHXCWWBSM-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N[C@H](C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














